N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-4-3-8(14)5-10(9)15/h3-5H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBKSSPAMWYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or cell proliferation, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds exhibit variations in substitution patterns on the thiazole and benzamide moieties, leading to divergent biological and physicochemical properties:
Key Observations :
- Thiazole Modifications : The acetyl group at position 5 stabilizes the amide anion, a feature critical for PFOR inhibition in nitazoxanide analogues .
- Biological Target Specificity : BPDBA’s piperidine-benzyl group confers selectivity for the human betaine/GABA transporter (hBGT1), unlike the thiazole-based compounds targeting PFOR .
Physicochemical Properties
Key Trends :
- Higher logP in the target compound correlates with increased chlorine content, favoring lipid bilayer penetration.
- BPDBA’s reduced hydrogen bond acceptors may enhance blood-brain barrier permeability .
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, a study highlighted the cytotoxic effects of thiazole-based compounds against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound demonstrated an IC50 value indicating significant growth inhibition:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| Thiazole Derivative 4i | HepG2 | 2.32 | Down-regulation of MMP2 and VEGFA |
The mechanism involves cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. Additionally, the compound's ability to down-regulate matrix metalloproteinase (MMP) expression suggests a role in inhibiting metastasis .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A related study assessed the antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain thiazole derivatives exhibited notable antibacterial effects:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Thiazole Derivative X | S. aureus | 18 |
This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving MCF-7 cells treated with this compound, researchers observed a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, reinforcing the compound's role as a potential anticancer agent.
Case Study 2: Antimicrobial Screening
A series of thiazole derivatives were screened for antimicrobial activity using disk diffusion methods. Among these, this compound showed superior efficacy against both E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimized synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide, and how are intermediates characterized?
The synthesis typically involves coupling a thiazol-2-amine derivative with a substituted benzoyl chloride. For example, in analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), 5-chlorothiazol-2-amine is reacted with 2,4-difluorobenzoyl chloride in pyridine under ambient conditions. The reaction is monitored by TLC, followed by purification via chromatography and recrystallization (e.g., from methanol) . Key intermediates are validated using H NMR, IR, and mass spectrometry. For the acetyl and methyl groups on the thiazole ring, Hantzsch thiazole synthesis or post-functionalization (e.g., acetylation) may be employed .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar benzamide-thiazole hybrids, SC-XRD reveals planar conformations stabilized by intermolecular hydrogen bonds (e.g., N–H⋯N between amide and thiazole groups) and π-π stacking. Non-classical interactions like C–H⋯O/F also contribute to lattice stability. Refinement uses riding models for H atoms, with thermal parameters tied to parent atoms . Data-to-parameter ratios >15:1 and low R-factors (e.g., <0.05) ensure accuracy .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- H/C NMR : Assigns proton environments (e.g., acetyl methyl at ~2.5 ppm, aromatic protons in the dichlorobenzamide region at 7.2–8.1 ppm) and confirms substitution patterns.
- FTIR : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm, acetyl C=O at ~1700–1750 cm) and thiazole ring vibrations (C–S–C at ~650 cm).
- Mass spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its bioactivity, and what computational methods model this?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) map frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and electrostatic potential surfaces. For acyl thiourea analogs, electron-withdrawing groups (e.g., dichloro substitution) enhance electrophilicity, favoring interactions with biological targets like enzymes or DNA . Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to receptors (e.g., PFOR enzyme inhibition, as seen in nitazoxanide derivatives) .
Q. What in vitro assays evaluate its anticancer potential, and how are contradictions in activity data resolved?
- NCI-60 Screening : Tests cytotoxicity across 60 cancer cell lines at 10 μM. Dose-response curves (IC) validate hits.
- Mechanistic Studies : Flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) resolve discrepancies between cytotoxicity and molecular targets. For example, low activity in some cell lines may stem from poor permeability or efflux pump overexpression .
- Comparative SAR : Modifying the acetyl group to nitro or morpholine (as in related thiazoles) enhances potency, suggesting the acetyl’s role in metabolic stability .
Q. How are molecular dynamics (MD) simulations used to study its interaction with lipid bilayers or proteins?
MD simulations (GROMACS, AMBER) assess membrane permeability by tracking compound diffusion in lipid bilayers over 100+ ns. For protein targets (e.g., urease or RNR), simulations identify stable binding poses and key residues (e.g., hydrogen bonds with catalytic cysteines). Free energy calculations (MM-PBSA) quantify binding affinities, aligning with experimental IC values .
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?
- Coupling Reagents : Use of EDC/HOBt or PyBOP improves efficiency over traditional acyl chlorides.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiazole amines.
- Microwave Assistance : Reduces reaction times (e.g., from 12h to 30 min) and improves purity .
Methodological Notes
- Contradictions in Data : For example, conflicting cytotoxicity results may arise from assay conditions (e.g., serum concentration, incubation time). Triplicate experiments and orthogonal assays (e.g., ATP-based viability vs. resazurin) are critical .
- Advanced Characterization : SC-XRD and Hirshfeld surface analysis resolve ambiguities in hydrogen bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
